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molecular formula C11H11N B1593520 N-methylnaphthalen-2-amine CAS No. 2216-67-3

N-methylnaphthalen-2-amine

Cat. No. B1593520
M. Wt: 157.21 g/mol
InChI Key: IJNQJQRKLLCLMC-UHFFFAOYSA-N
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Patent
US04067903

Procedure details

288 parts of β-naphthol, 3 parts of triphenyl phosphite and 80 parts of methylamine gas are heated for 10 hours under pressure at 200° C in a pressure autoclave. The pressure is 40 atmospheres. When the two-phase mixture has cooled, water is added, the batch is stirred for 30 minutes at 70° C and the lower oily phase is separated off and distilled. 305 parts of N-methyl-β-naphthylamine, boiling at 165° - 166° C/12 mm Hg, are obtained. This corresponds to a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1.[CH3:34][NH2:35]>O>[CH3:34][NH:35][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the batch is stirred for 30 minutes at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the two-phase mixture has cooled
CUSTOM
Type
CUSTOM
Details
the lower oily phase is separated off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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